

Application Notes and Protocols for the Characterization of 5-(Aminomethyl)-2H-tetrazole

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Compound of Interest

Compound Name: 5-(Aminomethyl)-2H-tetrazole

Cat. No.: B1336002

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the comprehensive characterization of **5-(Aminomethyl)-2H-tetrazole** (CAS No. 31602-63-8)[1][2]. The protocols outlined below are essential for confirming the identity, purity, and stability of this compound, which is a critical aspect of drug development and chemical research.

Compound Identification and Properties

- Chemical Name: **5-(Aminomethyl)-2H-tetrazole**
- Synonyms: (2H-Tetrazol-5-yl)methanamine, Glycine tetrazole[2][3]
- CAS Number: 31602-63-8[1][2]
- Molecular Formula: C₂H₅N₅[1][2]
- Molecular Weight: 99.09 g/mol [1][2]
- Structure:

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of **5-(Aminomethyl)-2H-tetrazole** and for quantitative analysis. A reverse-phase HPLC method is typically suitable for this polar compound.

Application Note

Reverse-phase HPLC allows for the separation of **5-(Aminomethyl)-2H-tetrazole** from non-polar impurities and potential degradation products. The method's versatility enables its use in routine quality control, stability studies, and reaction monitoring. The choice of a suitable C18 column and an aqueous-organic mobile phase with a buffer is critical for achieving good peak shape and resolution.

Experimental Protocol

A general reverse-phase HPLC method for the analysis of polar compounds like **5-(Aminomethyl)-2H-tetrazole** is provided below. Method optimization may be required based on the specific instrumentation and sample matrix.

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient	5% B to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection	UV at 210 nm
Injection Volume	10 μ L
Sample Preparation	Dissolve sample in a mixture of water and acetonitrile (e.g., 95:5 v/v) to a concentration of 1 mg/mL.

Note: For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid or ammonium acetate are recommended[4][5].

Data Presentation

Analyte	Retention Time (min)	Purity (%)
5-(Aminomethyl)-2H-tetrazole	Typically early eluting due to polarity	>98% (example)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of **5-(Aminomethyl)-2H-tetrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR is used to identify the chemical environment of the protons in the aminomethyl group and on the tetrazole ring. ^{13}C NMR provides information on the carbon atoms, including the tetrazole ring carbon. For tetrazole derivatives, the chemical shift of the tetrazole carbon is typically observed in the range of 150-160 ppm.

Parameter	^1H NMR	^{13}C NMR
Solvent	DMSO- d_6 or D_2O	DMSO- d_6 or D_2O
Instrument Frequency	400 MHz	100 MHz
Reference	Tetramethylsilane (TMS)	Tetramethylsilane (TMS)
Sample Concentration	5-10 mg/mL	20-30 mg/mL

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H	~3.5 - 4.0	Singlet	2H	-CH ₂ -
^1H	~7.0 - 8.0 (broad)	Singlet	2H	-NH ₂
^1H	~14.0 - 16.0 (broad)	Singlet	1H	Tetrazole N-H
^{13}C	~40 - 50	-	-	-CH ₂ -
^{13}C	~155 - 165	-	-	Tetrazole C5

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH. The N-H and -NH₂ protons are exchangeable and may appear as broad signals or not be observed in D₂O.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Electrospray ionization (ESI) is a suitable technique for the analysis of polar molecules like **5-(Aminomethyl)-2H-tetrazole**. The positive ion mode will likely show the protonated molecule $[\text{M}+\text{H}]^+$. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, which often involve the loss of N₂ or HN₃ from the tetrazole ring[6].

| Parameter | Recommended Condition | | --- | --- | --- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole | | Infusion Solvent | 50:50 Acetonitrile:Water with 0.1% Formic Acid | | Capillary Voltage | 3.5 kV | | Cone Voltage | 30 V | | Source Temperature | 120 °C | | Desolvation Temperature | 350 °C |

Ion	m/z	Description
[M+H] ⁺	100.06	Protonated molecule
[M-N ₂ +H] ⁺	72.05	Loss of nitrogen
[M-HN ₃ +H] ⁺	57.05	Loss of hydrazoic acid

Note: The fragmentation pattern of a related compound, 5-Amino-2-methyl-2H-tetrazole (MW 99.09), shows a prominent molecular ion peak in electron ionization mass spectrometry[7].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

The FTIR spectrum of **5-(Aminomethyl)-2H-tetrazole** is expected to show characteristic absorption bands for the N-H stretching of the amine and the tetrazole ring, C-H stretching of the methylene group, and various vibrations of the tetrazole ring.

| Parameter | Recommended Condition | | --- | --- | --- | | Technique | Attenuated Total Reflectance (ATR) or KBr pellet | | Spectral Range | 4000 - 400 cm⁻¹ | | Resolution | 4 cm⁻¹ | | Number of Scans | 32 |

Wavenumber (cm ⁻¹)	Assignment
3400 - 3200	N-H stretching (amine and tetrazole)
3000 - 2850	C-H stretching (methylene)
1650 - 1550	N-H bending (amine)
1500 - 1300	Tetrazole ring stretching
1100 - 900	Tetrazole ring vibrations

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the compound, such as its melting point and decomposition temperature.

Application Note

For energetic materials like tetrazoles, DSC is a crucial technique for assessing thermal stability. The decomposition of aminotetrazoles is an exothermic process and can occur at elevated temperatures[8][9]. This information is vital for handling and storage safety.

Experimental Protocol

| Parameter | Recommended Condition | | --- | --- | --- | | Instrument | Differential Scanning Calorimeter | | Sample Pan | Aluminum, hermetically sealed | | Sample Weight | 1 - 3 mg | | Heating Rate | 10 °C/min | | Atmosphere | Nitrogen, 50 mL/min | | Temperature Range | 30 °C to 400 °C |

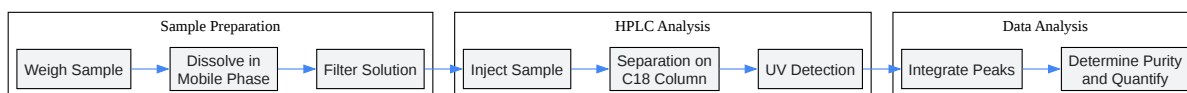
Expected Thermal Data (Based on related aminotetrazoles)

Thermal Event	Temperature Range (°C)
Melting Point	~265 °C[10]
Onset of Decomposition	> 200 °C

Note: The thermal decomposition of 5-aminotetrazole starts near 200 °C[9].

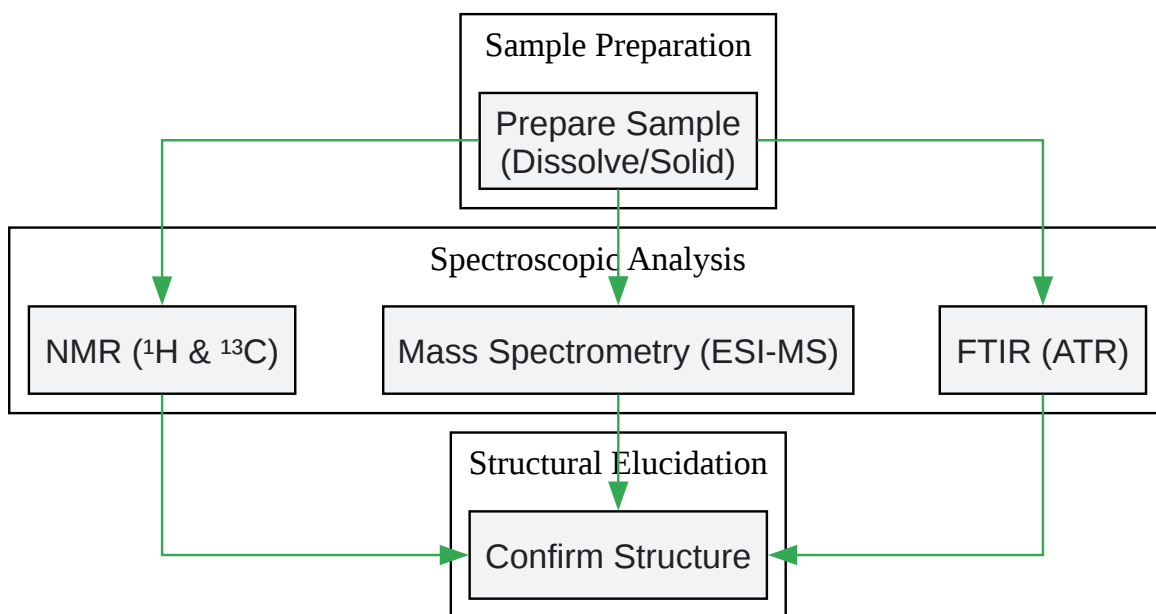
Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for the characterization of **5-(Aminomethyl)-2H-tetrazole**.

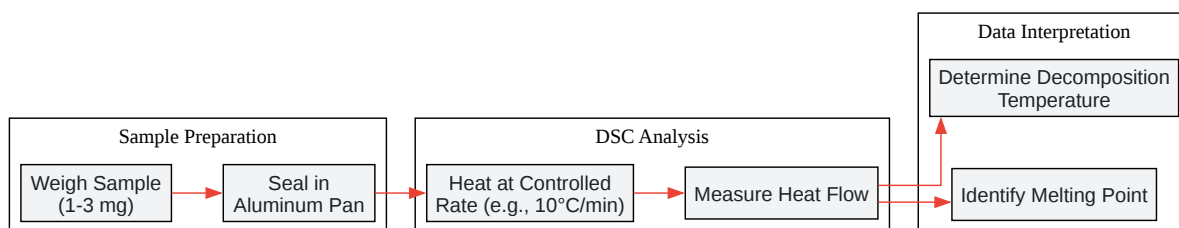


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HPLC Analysis Workflow

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Spectroscopic Characterization Workflow

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Thermal Analysis (DSC) Workflow

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